molecular formula C15H14ClFN2O3S B4960537 N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4960537
M. Wt: 356.8 g/mol
InChI Key: DWFSGOPJXVUDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of molecules known as glycine receptor antagonists, which have been shown to have a wide range of effects on the nervous system.

Mechanism of Action

CFM-2 works by binding to and blocking the activity of glycine receptors. These receptors are important for regulating the activity of neurons in the nervous system, and their dysfunction has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of glycine receptors, which can affect the activity of neurons in the nervous system. This can lead to changes in behavior, cognition, and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using CFM-2 in lab experiments is that it can be used to selectively modulate the activity of glycine receptors. This can be useful for studying the role of these receptors in various physiological processes. However, one limitation is that CFM-2 is a relatively new compound, and its effects on the nervous system are not yet fully understood.

Future Directions

There are many potential future directions for research on CFM-2. One area of interest is the development of more selective glycine receptor antagonists that can be used to study the role of specific receptor subtypes in various physiological processes. Another direction for future research is the development of new methods for delivering CFM-2 to specific areas of the nervous system, which could allow for more targeted studies of its effects. Additionally, the potential therapeutic applications of CFM-2 in the treatment of neurological disorders should be explored further.

Synthesis Methods

The synthesis of CFM-2 involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper but can be found in scientific literature.

Scientific Research Applications

CFM-2 has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of effects on the nervous system, including the ability to modulate the activity of glycine receptors. This makes it a potentially useful tool for studying the role of these receptors in various physiological processes.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(14-7-5-12(17)6-8-14)10-15(20)18-13-4-2-3-11(16)9-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFSGOPJXVUDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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